

# LML134: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LML134**

Cat. No.: **B2814439**

[Get Quote](#)

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of **LML134**, a selective histamine H3 receptor (H3R) inverse agonist. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

## Chemical Structure and Properties

**LML134**, also known as 1-(1-methyl-6-oxo-1,6-dihdropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, is a novel compound investigated for its potential therapeutic effects in sleep disorders.[\[1\]](#)[\[2\]](#)

Chemical Structure:

- IUPAC Name: 1-(1-methyl-6-oxo-1,6-dihdropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate[\[1\]](#)
- Molecular Formula: C<sub>19</sub>H<sub>29</sub>N<sub>5</sub>O<sub>3</sub>
- InChIKey: BVUJMFFRMZRNAT-UHFFFAOYSA-N

A summary of the key chemical and physical properties of **LML134** is presented in Table 1.

Table 1: Chemical and Physical Properties of **LML134**

| Property          | Value                                                                                              |
|-------------------|----------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>19</sub> H <sub>29</sub> N <sub>5</sub> O <sub>3</sub>                                      |
| IUPAC Name        | 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate[1] |
| Appearance        | Not reported                                                                                       |
| Solubility        | Water soluble[2]                                                                                   |
| Melting Point     | Not reported                                                                                       |

## Pharmacological Properties

**LML134** is a potent and selective inverse agonist of the histamine H3 receptor.[2] This section details its mechanism of action, binding affinity, and pharmacokinetic profile.

### Mechanism of Action

**LML134** functions as an inverse agonist at the histamine H3 receptor.[2] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain. By acting as an inverse agonist, **LML134** blocks the constitutive activity of the H3 receptor, leading to an increased release of histamine and other neurotransmitters. This enhanced histaminergic neurotransmission is believed to promote wakefulness.[3]

### Binding Affinity and Selectivity

**LML134** exhibits high affinity and selectivity for the human histamine H3 receptor (hH3R). The inhibitory constant (Ki) values, determined through in vitro assays, are summarized in Table 2. The compound shows high selectivity for the H3 receptor over other histamine receptor subtypes (H1, H2, and H4) and a panel of 137 other targets, including hERG channels.[2]

Table 2: In Vitro Pharmacological Profile of **LML134**

| Assay              | Parameter | Value (nM) |
|--------------------|-----------|------------|
| hH3R cAMP Assay    | Ki        | 0.3[2]     |
| hH3R Binding Assay | Ki        | 12[2]      |

## Pharmacokinetics

Pharmacokinetic studies have been conducted in both rats and humans, demonstrating rapid absorption and clearance. Key pharmacokinetic parameters are summarized in Table 3.

Table 3: Pharmacokinetic Properties of **LML134**

| Species                 | Route        | Dose         | Tmax (h)     | t1/2 (h)     | Fraction Absorbed (%) | Plasma Protein Binding (Fu, %) |
|-------------------------|--------------|--------------|--------------|--------------|-----------------------|--------------------------------|
| Rat<br>(Sprague-Dawley) | Oral         | 10 mg/kg     | 0.5          | Not Reported | 44                    | 39.0[2]                        |
| Rat<br>(Sprague-Dawley) | IV           | 1 mg/kg      | -            | 0.44         | -                     | 39.0[2]                        |
| Human                   | Not Reported | Not Reported | -3           | Not Reported | Not Reported          | 33.6[2]                        |
| Dog                     | Not Reported          | 57.6[2]                        |

## Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of **LML134**.

## In Vitro cAMP Assay for H3R Inverse Agonist Activity (Representative Protocol)

This protocol is a representative method for determining the inverse agonist activity of a compound at the G<sub>αi</sub>-coupled histamine H3 receptor by measuring changes in cyclic adenosine monophosphate (cAMP) levels.

**Objective:** To quantify the ability of **LML134** to increase cAMP levels by inhibiting the constitutive activity of the H3 receptor.

### Materials:

- CHO-K1 cells stably expressing the human histamine H3 receptor (CHO-hH3R).
- Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).
- Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX).
- Forskolin (to stimulate adenylyl cyclase and establish a baseline of cAMP inhibition).
- **LML134** at various concentrations.
- cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based).

### Procedure:

- Cell Culture: Culture CHO-hH3R cells to ~80-90% confluence.
- Cell Plating: Seed the cells into 96- or 384-well plates at an optimized density and incubate overnight.
- Compound Preparation: Prepare serial dilutions of **LML134** in stimulation buffer.
- Assay: a. Wash the cells with stimulation buffer. b. Add different concentrations of **LML134** to the wells. c. Add a sub-maximal concentration of forskolin to all wells to induce cAMP production. d. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

- cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP detection assay.
- Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Calculate the concentration of cAMP in each well. c. Plot the cAMP concentration against the log concentration of **LML134** to determine the EC<sub>50</sub> value for the inverse agonist effect. The Ki value is then calculated using the Cheng-Prusoff equation.

## Rat Pharmacokinetic Study (Representative Protocol)

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a compound in rats after oral and intravenous administration.

**Objective:** To determine the absorption, distribution, metabolism, and excretion (ADME) properties of **LML134** in a rodent model.

**Animals:** Male Sprague-Dawley rats.

**Materials:**

- **LML134** formulated for oral and intravenous administration.
- Dosing vehicles.
- Blood collection supplies (e.g., syringes, tubes with anticoagulant).
- Centrifuge.
- Analytical instruments for drug quantification (e.g., LC-MS/MS).

**Procedure:**

- Dosing:
  - Oral (PO): Administer a single dose of **LML134** (e.g., 10 mg/kg) via oral gavage to a group of rats.

- Intravenous (IV): Administer a single bolus dose of **LML134** (e.g., 1 mg/kg) via the tail vein to another group of rats.
- Blood Sampling:
  - Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Plasma Preparation:
  - Centrifuge the blood samples to separate the plasma.
  - Store the plasma samples at -80°C until analysis.
- Bioanalysis:
  - Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of **LML134** in plasma.
  - Analyze the plasma samples to determine the concentration of **LML134** at each time point.
- Pharmacokinetic Analysis:
  - Use pharmacokinetic software to analyze the plasma concentration-time data.
  - Calculate key parameters such as Tmax, Cmax, AUC, t<sub>1/2</sub>, clearance, and volume of distribution.
  - Determine the oral bioavailability by comparing the AUC from the oral and IV routes.

## Maintenance of Wakefulness Test (MWT) in Clinical Trials (as per NCT03141086)

The Maintenance of Wakefulness Test (MWT) is a standard method to assess the ability to stay awake. A summary of the protocol used in a clinical trial involving **LML134** is provided below.[\[4\]](#) [\[5\]](#)

Objective: To evaluate the efficacy of **LML134** in promoting wakefulness in patients with excessive sleepiness.

Procedure:

- Patient Preparation:
  - Participants are instructed to get a normal amount of sleep the night before the test.
  - Stimulating activities and substances are avoided before and during the test.
- Test Environment:
  - The test is conducted in a quiet, dimly lit room.
- Test Trials:
  - The MWT consists of four trials, each lasting 40 minutes, with a 2-hour break between trials.
  - During each trial, the participant sits in a comfortable position and is instructed to try to remain awake without using any extraordinary measures.
- Monitoring:
  - Polysomnography (PSG) is used to monitor brain waves, eye movements, and muscle tone to objectively determine sleep onset.
- Trial Termination:
  - A trial is terminated if the participant falls asleep or after 40 minutes if they remain awake.
- Data Analysis:
  - The primary endpoint is the mean sleep latency across the four trials. A longer sleep latency indicates a greater ability to stay awake.

## Signaling Pathways and Experimental Workflows

This section provides visual representations of the key signaling pathway and an experimental workflow relevant to **LML134**.

## Histamine H3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade of the histamine H3 receptor and the effect of an inverse agonist like **LML134**.



[Click to download full resolution via product page](#)

Caption: Histamine H3 Receptor Signaling Pathway and the Action of **LML134**.

## Maintenance of Wakefulness Test (MWT) Experimental Workflow

The diagram below outlines the key steps in conducting a Maintenance of Wakefulness Test.



[Click to download full resolution via product page](#)

Caption: Workflow for the Maintenance of Wakefulness Test (MWT).

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. novctrd.com [novctrd.com]
- To cite this document: BenchChem. [LML134: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2814439#lml134-chemical-structure-and-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)